REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH:10]([C:16](OCC)=[O:17])[C:11](OCC)=[O:12])[CH2:6][CH2:5]1)[CH2:2][CH3:3].O.Cl>C1(C)C=CC=CC=1>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH:10]([CH2:11][OH:12])[CH2:16][OH:17])[CH2:6][CH2:5]1)[CH2:2][CH3:3]
|
Name
|
diethyl 4-propylcyclohexylmalonate
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1CCC(CC1)C(C(=O)OCC)C(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after which it was stirred for 5 hours on a hot water bath at 80°-90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The oily layer was removed
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted with toluene
|
Type
|
WASH
|
Details
|
washed with 10% HC1 and water
|
Type
|
CUSTOM
|
Details
|
The toluene was removed
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1CCC(CC1)C(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mol | |
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |